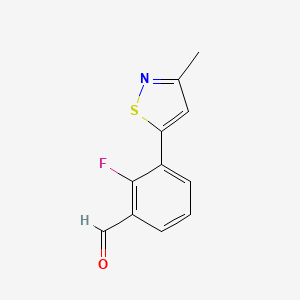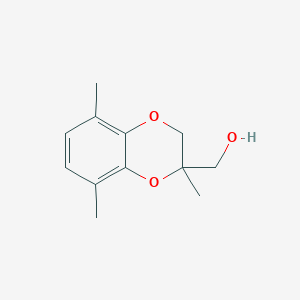
(2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol is an organic compound with the molecular formula C12H16O3 It is a derivative of 1,4-benzodioxane, characterized by the presence of three methyl groups and a methanol group attached to the benzodioxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol typically involves the following steps:
Formation of the Benzodioxane Ring: The initial step involves the formation of the 1,4-benzodioxane ring. This can be achieved through the reaction of catechol with ethylene glycol in the presence of an acid catalyst.
Methylation: The next step involves the introduction of methyl groups at the 2, 5, and 8 positions. This can be accomplished using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Introduction of the Methanol Group: The final step involves the introduction of the methanol group at the 2-position. This can be achieved through the reaction of the intermediate compound with formaldehyde in the presence of a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles such as amines and thiols.
Major Products
Oxidation: The major products include the corresponding aldehyde or carboxylic acid.
Reduction: The major products include the corresponding alcohol or alkane.
Substitution: The major products depend on the nature of the substituent introduced.
Wissenschaftliche Forschungsanwendungen
(2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol has various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It may inhibit or activate specific enzymes involved in metabolic pathways.
Interaction with Receptors: It may bind to specific receptors on cell surfaces, modulating cellular responses.
Antioxidant Activity: It may scavenge free radicals, reducing oxidative stress and protecting cells from damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Benzodioxane: The parent compound, lacking the methyl and methanol groups.
2,3-Dihydro-1,4-benzodioxin-2-methanol: A similar compound with different substitution patterns.
2,5-Dimethyl-1,4-benzodioxane: A compound with two methyl groups instead of three.
Uniqueness
(2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H16O3 |
|---|---|
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
(3,5,8-trimethyl-2H-1,4-benzodioxin-3-yl)methanol |
InChI |
InChI=1S/C12H16O3/c1-8-4-5-9(2)11-10(8)14-7-12(3,6-13)15-11/h4-5,13H,6-7H2,1-3H3 |
InChI-Schlüssel |
JWPHMFRHPVZKNK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=C(C=C1)C)OC(CO2)(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


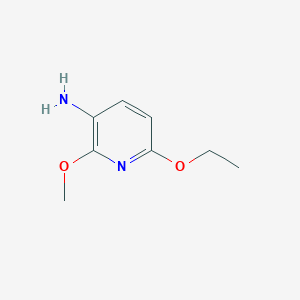
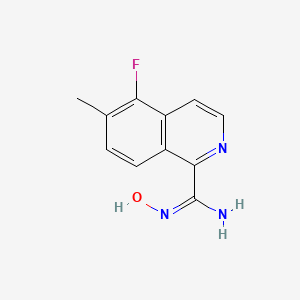

![3-Bromo-4,6-dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine](/img/structure/B13200308.png)
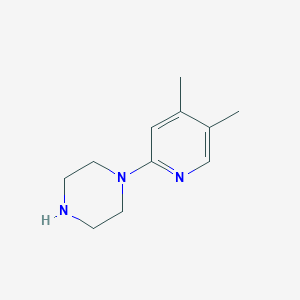
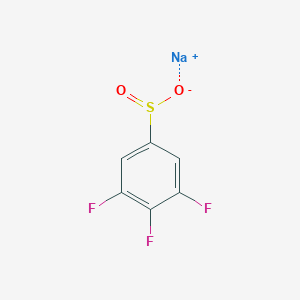
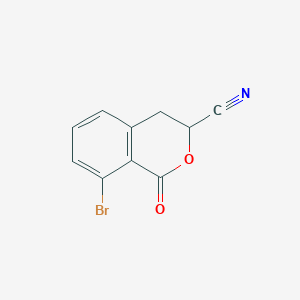
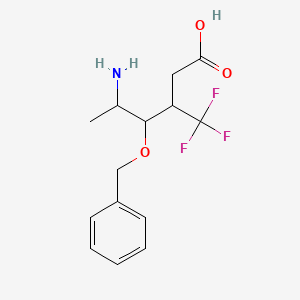
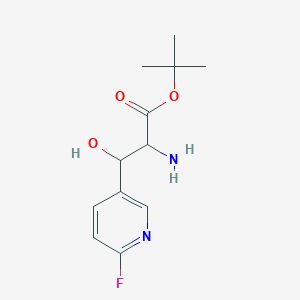


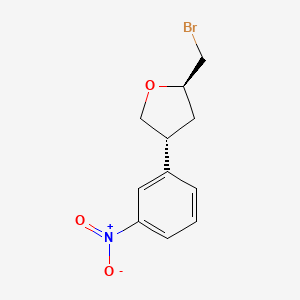
![N-[(1R,4r)-4-methylcyclohexyl]piperidine-1-carboxamide](/img/structure/B13200367.png)
